molecular formula C19H18N6O2 B2524855 2-(1H-1,2,3-benzotriazol-1-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide CAS No. 924239-34-9

2-(1H-1,2,3-benzotriazol-1-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

Cat. No.: B2524855
CAS No.: 924239-34-9
M. Wt: 362.393
InChI Key: VAPGDJBYJYGGCD-UHFFFAOYSA-N
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Description

2-(1H-1,2,3-benzotriazol-1-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide is a complex organic compound that features a benzotriazole moiety and a pyrazolone ring

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions. It is also studied for its photophysical properties, making it useful in the development of fluorescent probes.

Biology

In biological research, the compound is investigated for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to inhibit specific enzymes makes it a promising lead compound for drug discovery.

Industry

In the industrial sector, the compound is used as a stabilizer in polymers and as a corrosion inhibitor in metal coatings. Its unique chemical properties make it suitable for enhancing the durability and performance of materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide typically involves the following steps:

    Formation of the Benzotriazole Moiety: This can be achieved by reacting o-phenylenediamine with nitrous acid to form benzotriazole.

    Synthesis of the Pyrazolone Ring: The pyrazolone ring can be synthesized by the reaction of ethyl acetoacetate with phenylhydrazine.

    Coupling Reaction: The final step involves coupling the benzotriazole and pyrazolone intermediates through an acetamide linkage. This can be done using acetic anhydride as a coupling agent under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolone ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the benzotriazole moiety, potentially leading to the formation of dihydrobenzotriazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzotriazole ring, where various nucleophiles can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzotriazole derivatives.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The benzotriazole moiety is particularly important for its binding affinity, while the pyrazolone ring contributes to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-1,2,3-benzotriazol-1-yl)acetamide: Lacks the pyrazolone ring, making it less versatile in terms of reactivity and applications.

    N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide: Lacks the benzotriazole moiety, reducing its potential as a ligand and enzyme inhibitor.

Uniqueness

The uniqueness of 2-(1H-1,2,3-benzotriazol-1-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide lies in its combined structural features. The presence of both benzotriazole and pyrazolone moieties allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a highly versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

2-(benzotriazol-1-yl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2/c1-13-18(19(27)25(23(13)2)14-8-4-3-5-9-14)20-17(26)12-24-16-11-7-6-10-15(16)21-22-24/h3-11H,12H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPGDJBYJYGGCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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